molecular formula C27H27F2N5O3 B610443 Remibrutinib CAS No. 1787294-07-8

Remibrutinib

Número de catálogo B610443
Número CAS: 1787294-07-8
Peso molecular: 507.5418
Clave InChI: CUABMPOJOBCXJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Remibrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is in development for the treatment of chronic spontaneous urticaria . In November 2023, Novartis announced that the compound demonstrated clinically meaningful and statistically significant reduction in urticaria activity vs placebo in a Phase III trial .


Synthesis Analysis

Remibrutinib is a novel covalent BTK inhibitor that binds an inactive BTK conformation, which affords it unprecedented selectivity . Its optimization led to rapid BTK engagement in vivo and fast clearance, further limiting systemic exposure .


Molecular Structure Analysis

Remibrutinib exhibits an exquisite kinase selectivity due to binding to an inactive conformation of BTK . This selectivity is due to the sequence variability around the binding pocket .


Chemical Reactions Analysis

Enzyme phenotyping identified CYP3A4 to be the predominant elimination pathway of remibrutinib . The impact of concomitant treatment with CYP3A4 inhibitors was investigated in a study .


Physical And Chemical Properties Analysis

A single oral dose of remibrutinib was rapidly absorbed with an apparent blood clearance of 280‒560 L/h and apparent volume of distribution of 400‒15,000 L . Food intake showed no clinically relevant effect on remibrutinib exposure .

Aplicaciones Científicas De Investigación

Chronic Spontaneous Urticaria (CSU)

  • Summary of the Application: Remibrutinib is a highly selective, oral Bruton’s tyrosine kinase (BTK) inhibitor that blocks the BTK cascade and prevents the release of histamine that causes itchy hives (wheals) and swelling . It has been used in Phase III studies for the treatment of Chronic Spontaneous Urticaria (CSU), a condition characterized by itchy hives and/or deep tissue swelling .
  • Methods of Application or Experimental Procedures: In the Phase III REMIX-1 and REMIX-2 studies, patients with CSU whose symptoms were inadequately controlled by H1-antihistamines were given remibrutinib 25 mg twice a day . The primary endpoint of these studies was the absolute change from baseline in weekly urticaria activity score (UAS7) at Week 12 .
  • Results or Outcomes: The studies met their primary and secondary endpoints, showing rapid, clinically meaningful improvements across urticaria disease activity scores . Patients on remibrutinib saw rapid improvement as early as 2 weeks after treatment initiation . The drug was well-tolerated and demonstrated a favorable safety profile .

Sjögren’s Syndrome (SjS)

  • Summary of the Application: Remibrutinib has been evaluated in a phase 2 randomised, double-blind trial for its safety and efficacy in patients with moderate-to-severe Sjögren’s syndrome (SjS) .
  • Methods of Application or Experimental Procedures: Eligible patients fulfilling 2016 American College of Rheumatology/European League Against Rheumatism (EULAR) criteria for SjS received remibrutinib (100 mg) either one or two times a day, or placebo for the 24-week study treatment period . The primary endpoint was change from baseline in EULAR Sjögren’s Syndrome Disease Activity Index (ESSDAI) at week 24 .
  • Results or Outcomes: Remibrutinib significantly improved ESSDAI score in patients with SjS over 24 weeks compared with placebo . No treatment effect was observed in EULAR Sjögren’s Syndrome Patient Reported Index (ESSPRI) score . There was a trend towards improvement of unstimulated salivary flow with remibrutinib compared with placebo over 24 weeks . Remibrutinib had a favourable safety profile in patients with SjS over 24 weeks .

Safety And Hazards

Remibrutinib was well-tolerated at all doses without any dose-limiting toxicity . It showed encouraging blood and skin pharmacodynamics with a favorable safety profile .

Direcciones Futuras

Remibrutinib is currently being tested in phase 2 clinical studies for chronic spontaneous urticaria and Sjoegren’s syndrome . It has the potential to be a best-in-class covalent BTK inhibitor for the treatment of autoimmune diseases .

Propiedades

IUPAC Name

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABMPOJOBCXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remibrutinib

CAS RN

1787294-07-8
Record name Remibrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remibrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REMIBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.